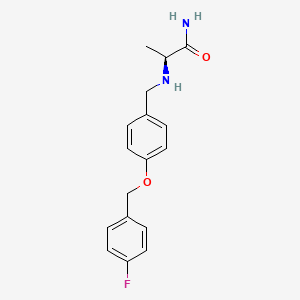

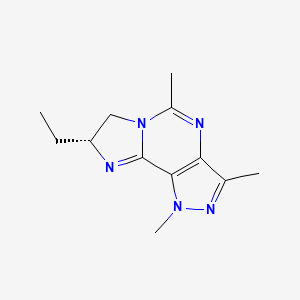

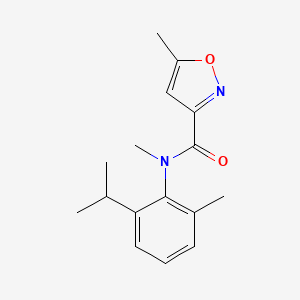

![molecular formula C15H15F19INO B12724904 [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide CAS No. 80909-29-1](/img/structure/B12724904.png)

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

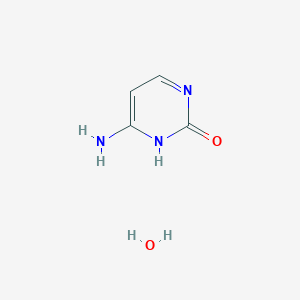

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluormethyl)undecyl]trimethylammoniumiodid ist eine fluorierte quaternäre Ammoniumverbindung. Diese Verbindung zeichnet sich durch ihren hohen Fluorgehalt aus, der ihr einzigartige Eigenschaften wie Hydrophobizität und Lipophobizität verleiht. Aufgrund ihrer besonderen chemischen Struktur und Eigenschaften wird sie in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluormethyl)undecyl]trimethylammoniumiodid umfasst in der Regel mehrere Schritte, die von fluorierten Vorläufern ausgehen. Zu den wichtigsten Schritten gehören:

Quaternisierung: Der letzte Schritt beinhaltet die Reaktion der fluorierten Hydroxyverbindung mit Trimethylamin und einer Iodidquelle, wie z. B. Methyliodid (CH3I), zur Bildung des quaternären Ammoniumiodids.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Massenfluorierung: Einsatz von großtechnischen Fluorierungsreaktoren, um Fluoratome effizient einzubringen.

Kontinuierliche Hydroxylierung: Einsatz von Durchflussreaktoren für den Hydroxylierungsschritt, um eine gleichbleibende Produktqualität zu gewährleisten.

Automatisierte Quaternisierung: Einsatz von automatisierten Systemen für die Quaternisierungsreaktion, um die Ausbeute und Reinheit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide typically involves multiple steps, starting from fluorinated precursors. The key steps include:

Quaternization: The final step involves the reaction of the fluorinated hydroxy compound with trimethylamine and an iodide source, such as methyl iodide (CH3I), to form the quaternary ammonium iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms efficiently.

Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.

Automated Quaternization: Utilizing automated systems for the quaternization reaction to enhance yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluormethyl)undecyl]trimethylammoniumiodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodid-Ion kann durch andere Nucleophile wie Chlorid oder Bromid substituiert werden.

Oxidation: Die Hydroxylgruppe kann unter Verwendung von Oxidationsmitteln wie Chromtrioxid (CrO3) zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, obwohl diese aufgrund der Stabilität der fluorierten Kette weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumchlorid (NaCl) oder Natriumbromid (NaBr) in polaren Lösungsmitteln.

Oxidation: Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator.

Hauptprodukte

Substitution: Bildung von [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluormethyl)undecyl]trimethylammoniumchlorid oder -bromid.

Oxidation: Bildung des entsprechenden Ketons oder Aldehyds.

Reduktion: Bildung der reduzierten fluorierten Verbindung.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen amphipathischen Eigenschaften als Tensid und Phasentransferkatalysator eingesetzt. Sie erleichtert Reaktionen zwischen hydrophoben und hydrophilen Phasen, wodurch die Reaktionsraten und Ausbeuten gesteigert werden.

Biologie

In der biologischen Forschung wird sie zur Untersuchung von Membranproteinen und Lipiddoppelschichten verwendet. Ihr fluorierter Schwanz interagiert mit Lipidmembranen, wodurch sie bei der Solubilisierung und Stabilisierung von Membranproteinen nützlich ist.

Medizin

In der Medizin hat sie potenzielle Anwendungen in Arzneimittel-Abgabesystemen. Ihre Fähigkeit, mit Lipidmembranen zu interagieren, kann genutzt werden, um Medikamente an bestimmte zelluläre Ziele zu liefern, wodurch die Wirksamkeit des Medikaments verbessert und Nebenwirkungen reduziert werden.

Industrie

In der Industrie wird sie bei der Herstellung von fluorierten Beschichtungen und Materialien verwendet. Ihre hydrophoben Eigenschaften machen sie ideal für die Herstellung von wasserabweisenden Oberflächen und Materialien mit geringer Oberflächenenergie.

Wirkmechanismus

Der Wirkmechanismus von [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluormethyl)undecyl]trimethylammoniumiodid beinhaltet seine Interaktion mit Lipidmembranen. Der fluorierte Schwanz lagert sich in die Lipiddoppelschicht ein und stört die Membranstruktur und -funktion. Dies kann zu einer erhöhten Membranpermeabilität und veränderten zellulären Prozessen führen.

Wirkmechanismus

The mechanism of action of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated tail embeds into the lipid bilayer, disrupting membrane structure and function. This can lead to increased membrane permeability and altered cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyljodid]: Ähnliche Struktur, jedoch ohne Hydroxylgruppe und Trimethylammonium-Einheit.

[3-(Perfluorooctyl)propyljodid]: Kürzere fluorierte Kette und verschiedene funktionelle Gruppen.

Einzigartigkeit

Die Einzigartigkeit von [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluormethyl)undecyl]trimethylammoniumiodid liegt in der Kombination einer stark fluorierten Kette mit einer quaternären Ammoniumgruppe. Dies verleiht ihr sowohl hydrophobe als auch kationische Eigenschaften, wodurch sie für verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie vielseitig einsetzbar ist.

Eigenschaften

CAS-Nummer |

80909-29-1 |

|---|---|

Molekularformel |

C15H15F19INO |

Molekulargewicht |

713.16 g/mol |

IUPAC-Name |

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C15H15F19NO.HI/c1-35(2,3)5-6(36)4-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h6,36H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BPGOAOSBJKHSJL-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.